molecular formula C9H6BrF3N4O B1405581 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 1427460-87-4

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B1405581
CAS RN: 1427460-87-4
M. Wt: 323.07 g/mol
InChI Key: JTUJXUJSRCMJAG-UHFFFAOYSA-N
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Description

“6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide” is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3N2/c9-5-1-2-7-13-6 (8 (10,11)12)4-14 (7)3-5/h1-4H .


Chemical Reactions Analysis

The synthesis of imidazopyridines involves various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .


Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide” is 265.03 .

Scientific Research Applications

Antimicrobial Activity

Compounds with an imidazo[1,2-a]pyridine core have been studied for their potential as antimicrobial agents. Docking studies suggest that they could bind to specific regions of bacterial proteins and inhibit their function, leading to anti-proliferative activity against bacteria such as S. pneumoniae .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have shown promise in treating tuberculosis (TB). In animal models, these compounds have demonstrated significant reduction of bacterial load when administered at various dosages .

Antiepileptic Properties

Derivatives of imidazo[1,2-a]pyridine have been screened for antiepileptic properties. Studies indicate that these compounds could be effective in managing epilepsy through various methods of action .

Material Science Applications

The structural characteristics of imidazo[1,2-a]pyridines make them useful in material science. Their unique scaffold is beneficial in the development of new materials with specific properties .

Drug Development

Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are often used as a base structure for developing new pharmaceuticals .

Synthesis Optimization

Research has been conducted on optimizing the synthesis of imidazo[1,2-a]pyridines. Studies include exploring solvent-free synthesis methods and investigating various heating conditions to improve yield and efficiency .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Imidazopyridines have a wide range of applications in medicinal chemistry and material science . They are recognized as a “drug prejudice” scaffold, and their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Therefore, the future directions in this field may involve the development of new synthesis methods and the exploration of new applications in medicinal chemistry.

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N4O/c10-4-1-2-5-15-7(9(11,12)13)6(8(18)16-14)17(5)3-4/h1-3H,14H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUJXUJSRCMJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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